Nadolol D9
Overview
Description
Nadolol D9 is a beta-blocker drug that has been extensively studied for its potential application in various scientific research fields. It is a deuterated form of nadolol, which is a non-selective beta-blocker used for the treatment of hypertension, angina, and arrhythmias. Nadolol D9 has been synthesized to improve the pharmacokinetic properties of nadolol and to enhance its efficacy in scientific research.
Scientific Research Applications
Chiral Separation in Pharmaceuticals
Nadolol, a β-blocker drug, exhibits chiral properties due to its three chiral centers. Studies have explored the chiral separation of nadolol stereoisomers, crucial for pharmaceutical applications. For instance, a study by Wang and Ching (2005) demonstrated the separation of nadolol enantiomers using five-zone simulated moving bed chromatography, achieving high purity and yield in specific configurations (Wang & Ching, 2005). Another study utilized high-performance liquid chromatography (HPLC) for the determination of nadolol stereoisomers in capsules, validating a method for quantification in pharmaceutical formulations (Alexandre et al., 2017).
Pharmacokinetic Studies
Pharmacokinetic studies have been conducted to understand the absorption, distribution, metabolism, and excretion of nadolol. A systematic review by Kalsoom et al. (2022) provides a comprehensive overview of pharmacokinetic data on nadolol, offering insights beneficial for clinicians in dosage adjustments (Kalsoom et al., 2022).
Impact on Cellular and Molecular Mechanisms
Research on nadolol has extended to its effects on cellular and molecular mechanisms. For instance, Peng, Bond, and Knoll (2011) investigated the impact of acute and chronic nadolol treatment on β2-adrenergic receptor signaling, revealing insights into its effects on airway contractility (Peng, Bond, & Knoll, 2011).
Environmental and Safety Considerations
Studies also focus on the environmental impact and safety of nadolol. For example, research into the removal of nadolol from wastewater using nanomaterials highlights the need for efficient methods to mitigate its environmental presence (Vukojević et al., 2022). Additionally, a study on nadolol's safety in infantile hemangioma treatment emphasizes the importance of understanding its pharmacokinetics and potential risks in specific patient populations (McGillis et al., 2019).
properties
IUPAC Name |
5-[3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4/c1-17(2,3)18-9-12(19)10-22-16-6-4-5-11-7-14(20)15(21)8-13(11)16/h4-6,12,14-15,18-21H,7-10H2,1-3H3/i1D3,2D3,3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPOSFSPZNDTMJ-GQALSZNTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CC(C(C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC2=C1CC(C(C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nadolol D9 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.